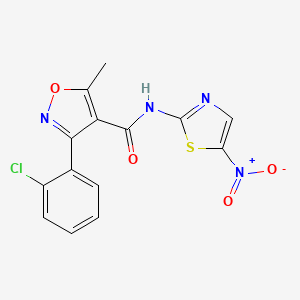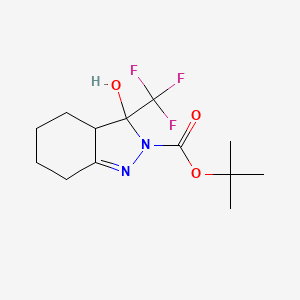
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for further research on 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide. One area of research is to further investigate its mechanism of action and how it can be optimized for specific applications. Another area of research is to explore its potential use in combination therapy with other drugs. Additionally, further studies are needed to evaluate its safety and toxicity in various applications.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chlorobenzonitrile with 2-amino-5-nitrothiazole, followed by cyclization with methyl isoxazole-4-carboxylate. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic uses. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been shown to be effective in the treatment of various diseases such as cancer, tuberculosis, and malaria.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O4S/c1-7-11(12(18-23-7)8-4-2-3-5-9(8)15)13(20)17-14-16-6-10(24-14)19(21)22/h2-6H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMPSCTGRFVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)



![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)